2-(aminooxy)-3-methylbutanoic acid hydrochloride
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Overview
Description
2-(aminooxy)-3-methylbutanoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an aminooxy group attached to a 3-methylbutanoic acid backbone, with the addition of a hydrochloride group
Mechanism of Action
Target of Action
The primary target of 2-(aminooxy)-3-methylbutanoic acid hydrochloride is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to an increase in GABA levels in tissues . This results in enhanced GABAergic neurotransmission .
Biochemical Pathways
The compound affects the GABA shunt , a series of biochemical reactions that produce and metabolize GABA . By inhibiting aminobutyrate aminotransferase, the compound disrupts the normal functioning of this pathway, leading to an accumulation of GABA . The downstream effects include enhanced inhibitory neurotransmission, which can influence various physiological processes such as mood regulation, pain perception, and response to stress .
Pharmacokinetics
It’s known that the compound undergoesextensive first-pass metabolism , which can significantly affect its bioavailability
Result of Action
The primary result of the action of this compound is an increase in GABA levels in tissues . This can lead to various molecular and cellular effects, depending on the specific context. For example, in the central nervous system, increased GABA levels can result in enhanced inhibitory neurotransmission, potentially affecting processes such as mood regulation and pain perception .
Biochemical Analysis
Biochemical Properties
2-(Aminooxy)-3-methylbutanoic acid hydrochloride, like its parent compound aminooxyacetic acid, may interact with various enzymes and proteins. Aminooxyacetic acid is known to inhibit GABA-T, a pyridoxal phosphate (PLP)-dependent enzyme . This inhibition leads to an increase in the levels of GABA in tissues . It’s plausible that this compound could have similar interactions with enzymes and proteins, although specific interactions have not been documented in the literature.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to aminooxyacetic acid, it may influence cell function in similar ways. Aminooxyacetic acid has been shown to increase GABA levels in tissues, which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aminooxyacetic acid, a structurally similar compound, is known to inhibit GABA-T by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes . This results in an increase in GABA levels in tissues . It’s plausible that this compound could exert its effects through a similar mechanism.
Metabolic Pathways
Aminooxyacetic acid, a structurally similar compound, is known to inhibit GABA-T, a key enzyme in the GABA shunt pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-3-methylbutanoic acid hydrochloride typically involves the reaction of 3-methylbutanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt.
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Step 1: Formation of Oxime
- React 3-methylbutanoic acid with hydroxylamine hydrochloride in the presence of an acid catalyst.
- Reaction conditions: Temperature around 50-60°C, reaction time of 2-3 hours.
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Step 2: Conversion to Aminooxy Derivative
- The oxime intermediate is treated with a reducing agent such as sodium borohydride.
- Reaction conditions: Temperature around 0-5°C, reaction time of 1-2 hours.
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Step 3: Formation of Hydrochloride Salt
- The aminooxy derivative is reacted with hydrochloric acid to form the hydrochloride salt.
- Reaction conditions: Room temperature, reaction time of 1 hour.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through crystallization and filtration techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Reducing agents
Properties
CAS No. |
42990-22-7 |
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Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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